![molecular formula C9H15N3O2 B1445165 ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate CAS No. 1343195-97-0](/img/structure/B1445165.png)
ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate, also known as EMTPC, is an organic compound which has been studied for its potential applications in scientific research. This compound is a derivative of triazole, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. EMTPC has been studied for its unique properties, such as its ability to act as a catalyst for organic transformations and its potential use as an antimicrobial agent.
Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
A study by Özil et al. (2015) discusses the synthesis of fused and non-fused 1,2,4-triazole derivatives through microwave-assisted methods. These compounds demonstrated significant antimicrobial, anti-lipase, and antiurease activities, showcasing the potential of triazole derivatives in developing new therapeutic agents (Özil, Bodur, Ülker, & Kahveci, 2015).
Coordination Polymers and Isomeric Effects
Cisterna et al. (2018) explored the influence of positional isomeric effects on the structures of polymer complexes using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate derivatives. Their research contributes to the understanding of how ligand isomerism affects the construction of coordination complexes, potentially impacting materials science and nanotechnology (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
Antimicrobial Activity of Triazole Derivatives
Holla et al. (2005) synthesized and evaluated the antimicrobial activity of substituted 1,2,3-triazoles, providing insights into the potential of triazole-based compounds in combating microbial infections. This research highlights the broad applicability of triazole derivatives in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Novel Synthetic Pathways
Pokhodylo et al. (2018) reported on the synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, demonstrating a convenient method for producing these compounds. Such synthetic advancements contribute to the development of new chemical entities for various applications, including medicinal chemistry and material science (Pokhodylo, Shyyka, & Obushak, 2018).
properties
IUPAC Name |
ethyl 5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-9(13)8-11-10-7(4)12(8)6(2)3/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMRBSZOFCDDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(N1C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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